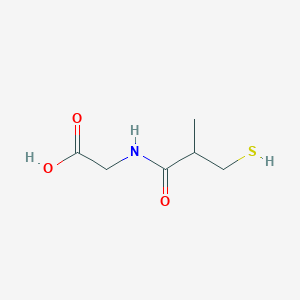

N-(3-Mercapto-2-methylpropanoyl)glycine

Descripción general

Descripción

El clorhidrato de ICI 199,441 es un agonista del receptor κ-opioide altamente potente y selectivoEste compuesto es conocido por sus importantes propiedades analgésicas y ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del clorhidrato de ICI 199,441 implica varios pasos clave:

Formación del intermedio: El paso inicial implica la reacción del cloruro de 3,4-diclorobencilo con metilamina para formar 3,4-diclorobencilmetilamina.

Acilación: El intermedio se acila entonces con anhídrido acético para formar N-metil-3,4-diclorofenilacetamida.

Adición del anillo pirrolidínico: El paso final implica la adición del anillo pirrolidínico mediante una reacción con (S)-1-fenil-2-pirrolidin-1-iletilamina en condiciones controladas para obtener clorhidrato de ICI 199,441

Métodos de Producción Industrial

La producción industrial del clorhidrato de ICI 199,441 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de ICI 199,441 experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: También puede experimentar reacciones de reducción, particularmente en presencia de agentes reductores como el hidruro de aluminio y litio.

Sustitución: El clorhidrato de ICI 199,441 puede participar en reacciones de sustitución, especialmente en la sustitución nucleófila, debido a la presencia de los grupos cloro

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como metóxido de sodio o terc-butóxido de potasio

Principales Productos Formados

Oxidación: Los principales productos formados son derivados oxidados del compuesto original.

Reducción: Los principales productos son formas reducidas del compuesto, a menudo con la eliminación de los grupos cloro.

Sustitución: Los principales productos son derivados sustituidos en los que los grupos cloro son reemplazados por otros nucleófilos

Aplicaciones Científicas De Investigación

El clorhidrato de ICI 199,441 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los agonistas del receptor κ-opioide.

Biología: Se emplea en investigación para comprender el papel de los receptores κ-opioides en varios procesos biológicos.

Medicina: El clorhidrato de ICI 199,441 se estudia por sus posibles aplicaciones terapéuticas en el control del dolor y como analgésico.

Industria: Se utiliza en el desarrollo de nuevos fármacos analgésicos y en el estudio de la farmacología de los receptores opioides

Mecanismo De Acción

El clorhidrato de ICI 199,441 ejerce sus efectos uniéndose selectivamente a los receptores κ-opioides. Estos receptores son receptores acoplados a proteínas G que se distribuyen ampliamente en el sistema nervioso central y en los tejidos periféricos. Tras la unión, el clorhidrato de ICI 199,441 activa los receptores κ-opioides, lo que lleva a la inhibición de la actividad de la adenilato ciclasa, la reducción de los niveles de monofosfato de adenosina cíclico y la posterior modulación de los canales iónicos. Esto da lugar a efectos analgésicos y otras respuestas fisiológicas .

Comparación Con Compuestos Similares

Compuestos Similares

U-50488: Otro agonista potente del receptor κ-opioide, pero el clorhidrato de ICI 199,441 es 146 veces más activo.

U-47700: Un opioide sintético con propiedades analgésicas similares pero diferente selectividad de los receptores.

U-69,593: Otro agonista del receptor κ-opioide con efectos comparables pero diferente estructura química

Singularidad

El clorhidrato de ICI 199,441 destaca por su alta potencia y selectividad para los receptores κ-opioides. Su estructura química única y su alta actividad lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

N-(3-Mercapto-2-methylpropanoyl)glycine, commonly referred to as tiopronin, is a thiol-substituted derivative of glycine that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor, contributing to various pharmacological applications, particularly in the management of cardiovascular diseases and cancer treatment. This article explores the biological activity of tiopronin, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Tiopronin operates through several mechanisms:

- ACE Inhibition : It inhibits the ACE, leading to decreased levels of angiotensin II, which results in vasodilation and reduced blood pressure. This mechanism is crucial for treating conditions like hypertension and heart failure.

- Multidrug Resistance (MDR) Sensitivity : Tiopronin has shown collateral sensitivity towards multidrug-resistant (MDR) cancer cell lines. It selectively induces cytotoxicity in cells expressing P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1), thereby enhancing the efficacy of conventional chemotherapeutics like doxorubicin and taxol .

- Redox Activity : The thiol group in tiopronin allows it to act as a scavenger of reactive oxygen species (ROS), which may provide protective effects against oxidative stress-related damage .

Pharmacological Applications

Tiopronin's unique properties have led to its use in various therapeutic contexts:

- Cardiovascular Diseases : As an ACE inhibitor, tiopronin is utilized to manage hypertension and related cardiovascular conditions by promoting vasodilation and reducing fluid retention.

- Cancer Treatment : Its ability to sensitize MDR cancer cells makes tiopronin a candidate for combination therapies aimed at overcoming drug resistance in chemotherapy .

- Renal Protection : Tiopronin has been employed to prevent nephrotoxicity associated with platinum-based chemotherapies, showcasing its protective role in renal health .

Research Findings

Recent studies have provided valuable insights into the biological activity of tiopronin:

- In Vitro Studies : Research has demonstrated that tiopronin displays selective toxicity towards MDR cell lines without affecting non-resistant counterparts. This selectivity is attributed to its ability to destabilize P-gp mRNA and reduce P-gp protein levels over time .

- Pharmacokinetics : The incorporation of deuterium into tiopronin (as seen in deuterated analogs) has been shown to affect its pharmacokinetic properties, potentially altering its metabolic pathways and enhancing its therapeutic profile .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | Details |

|---|---|

| Molecular Formula | C6H11N O3S |

| Molecular Weight | 182.25 g/mol |

| Primary Action | ACE Inhibition |

| Applications | Cardiovascular diseases, cancer therapy, renal protection |

| Mechanisms of Action | - Inhibition of angiotensin II production |

| - Collateral sensitivity in MDR cancer cells | |

| - Redox activity and ROS scavenging |

Case Studies

- Cardiovascular Impact : A clinical study demonstrated that patients treated with tiopronin showed significant reductions in blood pressure compared to controls, supporting its use as an effective ACE inhibitor.

- Cancer Therapy Enhancement : In a cohort of patients with breast cancer exhibiting MDR characteristics, the addition of tiopronin to standard chemotherapy regimens resulted in improved treatment outcomes, highlighting its potential as a sensitizing agent against resistant tumors .

Propiedades

IUPAC Name |

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.